![B1574942 VEGFR2/KDR fragment 1 (614-624)](/img/no-structure.png)
VEGFR2/KDR fragment 1 (614-624)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VEGFR2/KDR fragment 1
Scientific Research Applications
1. Role in Angiogenesis and Cancer Therapy
VEGFR2, also known as kinase insert domain-containing receptor (KDR), is critically involved in angiogenesis, both in physiological conditions and pathological states like cancer. The inhibition of angiogenesis via antagonists targeting either VEGF or KDR has shown significant therapeutic efficacy in preclinical studies and clinical trials for cancer and age-related macular degeneration (AMD) (Miao et al., 2006). High-affinity human Fab antibody fragments directed against KDR effectively block KDR/VEGF interaction, inhibiting VEGF-stimulated endothelial cell mitogenesis and migration (Lu et al., 2002).
2. Novel Mouse Models for Antiangiogenic Therapy
The development of novel humanized KDR mouse models using CRISPR/Cas9 techniques has advanced the evaluation of antiangiogenic therapies. These models help in assessing the effectiveness of antibodies targeting human KDR, demonstrating their role in inhibiting tumor growth by blocking VEGF-induced angiogenesis and promoting apoptosis (Cao et al., 2022).
3. VEGFR2 in Depression and Neurogenesis
Recent research suggests a significant role of VEGFR2 in recurrent depressive disorders (rDD). The distribution of KDR polymorphism and its association with gene and protein levels indicates a potential involvement in the etiology of rDD, highlighting a new pathway in the inflammatory pathophysiology of depression (Gałecki et al., 2013).
4. Recombinant VEGFR2 Fragments in Antiangiogenesis Research
Recombinant fragments of VEGFR2 have shown potential in inhibiting VEGF signaling. Expression and purification of these fragments in E. coli, followed by their use in proliferation assays of human umbilical vein endothelial cells (HUVEC), demonstrated their capacity to inhibit angiogenesis (Ahmadvand et al., 2010).
5. VEGFR2 in Leukemia and Autocrine Loop Formation
VEGFR2 and its ligand VEGF are involved in an autocrine loop for leukemia cell growth and propagation. High-affinity human antibodies against KDR have been shown to inhibit leukemia cell migration and prolong survival in animal models, underscoring their potential application in leukemia treatment (Zhu et al., 2003).
properties
Product Name |
VEGFR2/KDR fragment 1 (614-624) |
---|---|
sequence |
FSNSTNDILI |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
VEGFR2/KDR fragment 1 (614-624) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.